Cerium(3+) sodium fluoride (1/1/4)
Description
Cerium(3+) sodium fluoride (1/1/4), with an inferred stoichiometric formula of CeNaF₄, is a rare earth compound involving cerium in its +3 oxidation state, sodium, and fluoride ions. For instance, microwave heating of cerium fluorocarbon ore with sodium agents (e.g., NaHCO₃) promotes decomposition into sodium fluoride (NaF) and rare earth oxides (e.g., CeO₂), suggesting CeNaF₄ may act as an intermediate or stabilized phase under specific conditions .
Additionally, cerium-fluoride systems are noted for their antioxidant and radioprotective properties when structured as nanoparticles, though CeNaF₄’s specific biological activity remains less explored compared to simpler cerium fluorides .
Properties
CAS No. |
52504-59-3 |
|---|---|
Molecular Formula |
CeF4Na |
Molecular Weight |
239.099 g/mol |
IUPAC Name |
sodium;cerium(3+);tetrafluoride |
InChI |
InChI=1S/Ce.4FH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
UDHJBPHJDSMUPZ-UHFFFAOYSA-J |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Na+].[Ce+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(3+) sodium fluoride can be synthesized through various methods, including the reaction of cerium(III) fluoride with sodium fluoride under controlled conditions. One common approach involves dissolving cerium(III) fluoride in a solution of sodium fluoride and allowing the mixture to react at elevated temperatures. The reaction typically proceeds as follows: [ \text{CeF}_3 + \text{NaF} \rightarrow \text{CeNaF}_4 ]
Industrial Production Methods: Industrial production of cerium(3+) sodium fluoride often involves the use of high-purity starting materials and precise control of reaction conditions to ensure the desired stoichiometry and purity of the final product. The process may include steps such as purification of raw materials, controlled mixing, and thermal treatment to achieve the desired crystalline structure.
Chemical Reactions Analysis
Types of Reactions: Cerium(3+) sodium fluoride undergoes various chemical reactions, including:
Oxidation: Cerium can exist in multiple oxidation states, and cerium(3+) can be oxidized to cerium(4+) under appropriate conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: Fluoride ions in the compound can be substituted with other halides or anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid can be used to oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like hydrogen gas or metallic zinc can reduce cerium(4+) to cerium(3+).
Substitution: Halide exchange reactions can be carried out using halide salts in aqueous or non-aqueous solvents.
Major Products Formed:
Oxidation: Cerium(4+) compounds such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds such as cerium(III) chloride.
Substitution: Formation of new halide compounds depending on the substituting halide.
Scientific Research Applications
Cerium(3+) sodium fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Explored for its potential therapeutic applications, including its use in dental care products to prevent tooth decay.
Industry: Utilized in the production of specialty glasses, ceramics, and as a component in certain types of batteries and fuel cells.
Mechanism of Action
The mechanism of action of cerium(3+) sodium fluoride involves its interaction with various molecular targets and pathways. In dental applications, the fluoride ions help to remineralize tooth enamel and prevent demineralization caused by acids produced by bacteria. In catalytic applications, cerium ions can facilitate redox reactions by cycling between different oxidation states, thereby enhancing the efficiency of the catalytic process.
Comparison with Similar Compounds
Cerium(III) Fluoride (CeF₃)
- Solubility : Sparingly soluble in water but dissolves in strong mineral acids .
- Synthesis : Typically prepared via precipitation from cerium(III) salts and fluoride sources.
- Applications :
- Biological Activity: Cerium fluoride nanoparticles (likely CeF₃-based) exhibit superior antioxidant effects compared to free Ce³⁺ ions, protecting epithelial cells from oxidative stress at micromolar concentrations .
Cerium(IV) Fluoride (CeF₄)
- Solubility : Insoluble in water and stable under atmospheric conditions .
- Synthesis : Produced by fluorinating CeF₃ with elemental fluorine at elevated temperatures .
- Applications :
- Structural Notes: Exhibits an 8-coordinate geometry in complexes like CeF₈⁴⁻, contrasting with the 6-coordinate octahedral structure of CeF₃ .
Cerium(III) Chloride (CeCl₃)
Cerium Dioxide (CeO₂)
- Solubility : Insoluble in water; Ce(IV) hydroxide is even less soluble than Ce(III) hydroxide .
- Applications: Radioprotective agent, though less effective than cerium fluoride nanoparticles . Catalyst in automotive exhaust systems due to redox activity between Ce³⁺ and Ce⁴⁺ .
Comparative Data Table
Key Research Findings and Contradictions
- Antioxidant Efficacy: CeF₃ nanoparticles outperform CeCl₃ and CeO₂ in mitigating oxidative stress, attributed to their nanostructured delivery of Ce³⁺ and F⁻ ions . However, free fluoride ions alone can exacerbate oxidative stress, highlighting the importance of nanoparticle formulation .
- Synthetic Pathways : Microwave heating enhances CeNaF₄-like phase formation during ore roasting, reducing HF emissions compared to conventional methods .
- Toxicity Profile : Cerium compounds generally exhibit lower toxicity than fluoride, but their biological impacts vary with solubility and oxidation state .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing phase-pure Cerium(3+) sodium fluoride (NaCeF₄), and how can impurities be minimized?
- Methodological Answer : High-temperature solid-state reactions (e.g., 600–800°C under inert atmosphere) using stoichiometric mixtures of CeF₃ and NaF are common. Hydrothermal methods with controlled pH (neutral to slightly acidic) and chelating agents (e.g., EDTA) can reduce oxide impurities . Phase purity should be verified via X-ray diffraction (XRD) with Rietveld refinement and energy-dispersive X-ray spectroscopy (EDS) . Impurity mitigation strategies include post-synthetic washing with dilute HF to remove unreacted fluorides .
Q. Which characterization techniques are critical for confirming the structural and electronic properties of NaCeF₄?
- Methodological Answer :
- Crystallography : Synchrotron XRD or neutron diffraction to resolve lattice parameters and Ce³⁺ coordination geometry.
- Spectroscopy : X-ray photoelectron spectroscopy (XPS) to confirm Ce³⁺ oxidation state and absence of Ce⁴⁺; photoluminescence spectroscopy to assess F⁻ → Ce³⁺ charge-transfer transitions.
- Morphology : Transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) for crystallite size and defect analysis .
Q. What safety protocols are essential when handling NaCeF₄, given cerium and fluoride reactivity?
- Methodological Answer :
- Use gloveboxes under argon for synthesis to prevent hydrolysis of CeF₃ precursors .
- Personal protective equipment (PPE): Fluoride-resistant gloves (e.g., neoprene), sealed goggles, and fume hoods for powder handling to avoid inhalation .
- Waste disposal: Neutralize fluoride residues with calcium hydroxide before disposal to precipitate CaF₂ .
Advanced Research Questions
Q. How do competing ions (e.g., phosphate, sulfate) in aqueous systems affect the stability and reactivity of NaCeF₄ in catalytic or environmental applications?
- Methodological Answer : Batch adsorption experiments (e.g., jar testing) with varying ion concentrations (0.1–10 mM) and pH (3–11) can quantify interference. For example, phosphate ions may form CePO₄ precipitates, reducing active Ce³⁺ sites. Use inductively coupled plasma mass spectrometry (ICP-MS) to track Ce leaching and ion chromatography for anion analysis . Central composite design (CCD) models can optimize conditions for minimal interference .
Q. What mechanisms explain discrepancies in the catalytic efficiency of NaCeF₄ versus CeO₂ in oxidation reactions?
- Methodological Answer : Comparative studies using temperature-programmed reduction (TPR) and in situ Raman spectroscopy reveal that NaCeF₄’s fluorite-like structure limits oxygen vacancy formation compared to CeO₂. Density functional theory (DFT) calculations can model surface interactions, showing weaker O₂ adsorption on NaCeF₄ due to fluoride electronegativity .
Q. How can computational modeling (e.g., DFT, MD) predict the thermal stability and ion transport properties of NaCeF₄?
- Methodological Answer :
- Thermal stability : Calculate formation enthalpies using Vienna Ab-initio Simulation Package (VASP) to compare NaCeF₄ with other Ce³⁺ fluorides. Experimental validation via thermogravimetric analysis (TGA) up to 1000°C under N₂ .
- Ion transport : Molecular dynamics (MD) simulations (e.g., LAMMPS) with force fields parameterized for Ce-F-Na interactions can model F⁻ ion mobility. Compare with impedance spectroscopy data .
Q. Why do some studies report conflicting data on NaCeF₄’s photoluminescent quantum yield when doped with lanthanides (e.g., Eu³⁺, Tb³⁺)?
- Methodological Answer : Contradictions arise from differences in dopant concentration (0.1–5 mol%), synthesis method (solid-state vs. solvothermal), and surface passivation. Use time-resolved fluorescence spectroscopy to distinguish between radiative/non-radiative decay pathways. For reproducibility, standardize excitation wavelengths (e.g., 254 nm UV) and report particle size distributions .
Data Contradiction Analysis
Q. How should researchers reconcile divergent findings on NaCeF₄’s fluoride adsorption capacity in wastewater treatment studies?
- Methodological Answer : Conflicting results often stem from variable wastewater matrices (e.g., high alkalinity, competing anions). Propose a standardized testing protocol:
Pre-treat wastewater with ion-exchange resins to remove interfering ions.
Use cerium dose titration (0.1–1.0 g/L) at fixed pH (6.5–7.5).
Report adsorption isotherms (Langmuir vs. Freundlich models) and kinetics (pseudo-second-order) with error margins .
Experimental Design Recommendations
Q. What controls are necessary when evaluating NaCeF₄ as a catalyst in organic synthesis (e.g., oxidation of alcohols)?
- Methodological Answer :
- Negative controls : Reactions without catalyst or with NaF alone to rule out fluoride-mediated pathways.
- Leaching tests : Filter catalyst after 1 hour and continue reaction to confirm heterogeneous catalysis.
- Kinetic profiling : Monitor turnover frequency (TOF) under varying Ce³⁺/substrate ratios using gas chromatography (GC) or nuclear magnetic resonance (NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
